2,3-dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide
Overview
Description
2,3-Dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures. The unique arrangement of pyridine and quinoxaline rings in this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between pyridine derivatives and quinoxaline intermediates in the presence of catalysts can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity. The use of advanced purification techniques like chromatography and crystallization further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2,3-Dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex structures with metals.
Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2,3-dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
N-(3-Pyridin-3-ylbenzyl)pyridine-2,3-diamine: Shares structural similarities but differs in its biological activity and applications.
2-Aminopyrimidine Derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Pyridine Derivatives: Commonly found in vitamins and other biologically active compounds.
Uniqueness
2,3-Dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide stands out due to its unique combination of pyridine and quinoxaline rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
2,3-dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6O/c31-24(28-17-6-5-11-25-15-17)16-9-10-18-21(14-16)30-23(20-8-2-4-13-27-20)22(29-18)19-7-1-3-12-26-19/h1-15H,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORMQXWZRQBXTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=CN=CC=C4)N=C2C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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